4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
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Overview
Description
4-Chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a complex organic compound featuring an indole core, a piperazine ring, and a chlorobenzamide moiety. This compound is of interest due to its potential biological and pharmaceutical applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the piperazine ring.
Substitution: Substitution reactions can introduce different functional groups onto the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may interact with biological targets, making it useful in studying biological processes.
Medicine: It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The indole core and piperazine ring may interact with receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N-(2-indol-3-yl)benzamide: Similar structure but lacks the piperazine ring.
4-Chloro-N-(2-piperazine-1-carbonyl)benzamide: Similar structure but lacks the indole core.
4-Chloro-N-(2-fluorophenyl)benzamide: Similar structure but lacks the piperazine and indole components.
Uniqueness: The presence of both the indole core and the piperazine ring in this compound makes it unique compared to similar compounds
Properties
IUPAC Name |
4-chloro-N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClFN4O2/c27-18-11-9-17(10-12-18)25(33)30-23-19-5-1-3-7-21(19)29-24(23)26(34)32-15-13-31(14-16-32)22-8-4-2-6-20(22)28/h1-12,29H,13-16H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGWFMKXYDFIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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